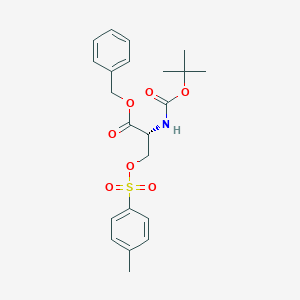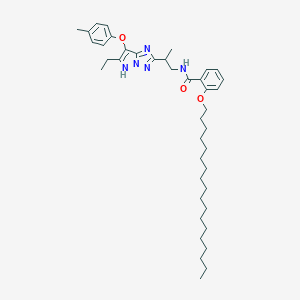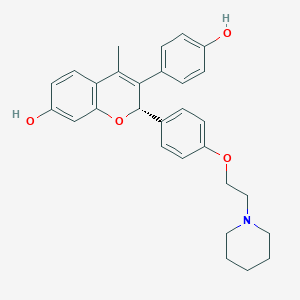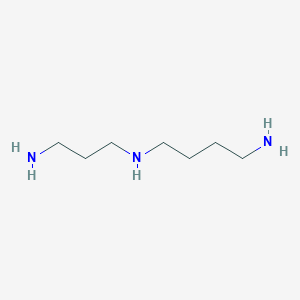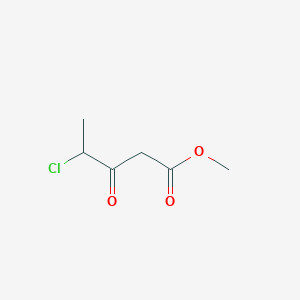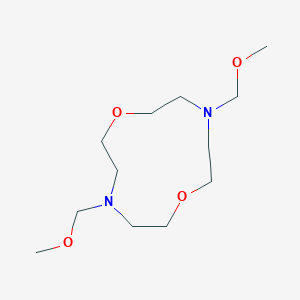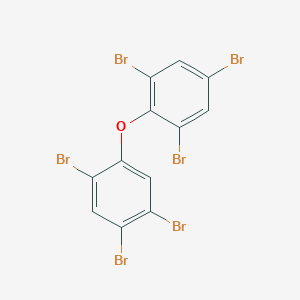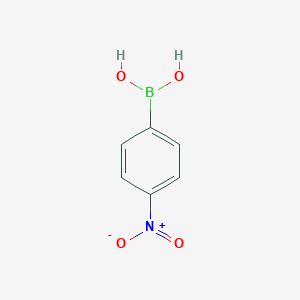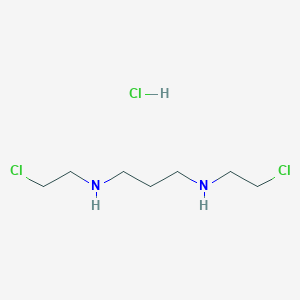
1,9-Dichloro-3,7-diazanonane Dihydrochloride
Übersicht
Beschreibung
1,9-Dichloro-3,7-diazanonane dihydrochloride, also known as DDA, is an organochlorine compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 339.86 g/mol and a melting point of 86 °C. It is soluble in water, ethanol, and methanol and is insoluble in ether and hydrocarbons. DDA is widely used in organic synthesis, as a reagent in organic chemistry, and as an analytical tool in the laboratory. It has been used in the synthesis of various organic compounds and in the preparation of polymers, catalysts, and other materials.
Wissenschaftliche Forschungsanwendungen
Complex Formation and Stereochemistry
- Cobalt(III) Complexes : The compound forms complexes with cobalt(III), exhibiting different stereochemistries based on reaction conditions. This was studied using NMR and spectroscopic methods (Brubaker & Johnson, 1984).
- Sulphur-Nitrogen Ligands : It acts as a ligand in complex-formation reactions with metal(II) salts, showing interesting dealkylation reactions (Hay, Galyer, & Lawrance, 1976).
- Template Synthesis of Macrocycle : The compound is instrumental in the synthesis of a novel macrocycle in the presence of lead(II) ion, with the structure determined by X-ray methods (Motoda et al., 1992).
Coordination Chemistry and Ligand Behavior
- Aminoalcohol Ligand Synthesis : It's used in the synthesis of a new aminoalcohol ligand capable of pentadentate coordination to metal ions, as demonstrated with cobalt(III) (Lawrance, Manning, & O’Leary, 1988).
- Binuclear Thiolate Bridged Complexes : Serves as a ligand in the formation of binuclear thiolate bridged Ni–Fe–nitrosyl complexes, relevant to the active site of NiFe hydrogenase (Osterloh et al., 1997).
- Thermodynamics of Complex Formation : The thermodynamics of its complex formations with various transition-metal ions have been calorimetrically analyzed, revealing insights into stability factors (Fabbrizzi, Barbucci, & Paoletti, 1972).
Molecular Structure and Characterization
- Solution Structures of Binuclear Copper(II) Complexes : Its complexes have been studied for molecular structure determination using molecular mechanics and EPR spectroscopy, complemented by X-ray crystallography (Bernhardt et al., 1992).
- Carbon-13 NMR Spectroscopy : Carbon-13 nuclear magnetic resonance spectroscopy has been employed to study its cobalt(III) complexes, offering insights into stereochemistry and ligand coordination (Brubaker & Johnson, 1982).
Mixed-Valence Complexes and Electrocatalysis
- Mixed-Valence Complexes : It has been used in the formation of a mixed-valence NiII–NiIV complex, highlighting its role in electrocatalysis and complex disproportionation reactions (Yamashita et al., 1985).
Eigenschaften
IUPAC Name |
N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2N2.2ClH/c8-2-6-10-4-1-5-11-7-3-9;;/h10-11H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCTUYGJRQKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)CNCCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)
